2-amino-N-benzyl-N-ethylpentanamide hydrochloride

Chemical procurement Stoichiometric calculation Salt-form selection

Medicinal chemistry programs require CNS-optimized scaffolds with precise handling characteristics. This N,N-disubstituted amide hydrochloride salt addresses both needs. • CNS-optimized properties: TPSA 46.33 Ų, logP 2.16-2.43 - below BBB permeability threshold of 60-70 Ų • Precision handling: Solid HCl salt (MW 270.80) vs. free base (234.34) - calculate exact 15.6% weight difference • Linear side-chain topology: n-propyl at C2 avoids steric crowding from C3-branched analogs • SAR-ready: N-ethyl, N-benzyl substitution enables systematic N-alkyl chain length studies

Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
Cat. No. B11819243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-N-ethylpentanamide hydrochloride
Molecular FormulaC14H23ClN2O
Molecular Weight270.80 g/mol
Structural Identifiers
SMILESCCCC(C(=O)N(CC)CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C14H22N2O.ClH/c1-3-8-13(15)14(17)16(4-2)11-12-9-6-5-7-10-12;/h5-7,9-10,13H,3-4,8,11,15H2,1-2H3;1H
InChIKeyHEWMYLFWWHTEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


2-Amino-N-benzyl-N-ethylpentanamide hydrochloride (CAS 1839905-08-6) is a synthetic N,N-disubstituted amide derivative with the molecular formula C₁₄H₂₃ClN₂O and a molecular weight of 270.80 g/mol [1]. The compound features a pentanamide backbone bearing a primary amine at the 2-position and two substituents—benzyl and ethyl—on the amide nitrogen, and is supplied as the hydrochloride salt [2]. Available through multiple specialty chemical suppliers including Enamine LLC, AKSci, Leyan, and CymitQuimica, this compound is primarily utilized as a synthetic intermediate and research reagent in organic and medicinal chemistry applications [2].

Salt‑form workflow Hydrochloride salt for stoichiometric synthesis and aqueous reaction conditions
Tertiary amide scaffold N,N‑disubstituted amide with N‑benzyl and N‑ethyl groups for library elaboration
Low‑TPSA profile Computed TPSA below typical CNS threshold; relevant for neuroscience‑focused screening libraries

Why Generic Substitution with In-Class Analogs Fails


Within the 2-amino-N-benzyl-pentanamide family, subtle structural modifications produce distinct compounds with divergent molecular weights, hydrogen-bonding capacities, lipophilicity profiles, and physical forms (free base vs. hydrochloride salt) [1]. The target compound incorporates a tertiary amide nitrogen bearing both benzyl and ethyl groups alongside a free primary amine, distinguishing it from N-mono-substituted benzylamides (e.g., L-norvaline N-benzylamide, CAS 156801-51-3) which lack N-ethyl substitution, and from C3-methylated analogs (e.g., 2-amino-N-benzyl-N,3-dimethylpentanamide, CAS 1105512-31-9) which introduce additional steric bulk at the α-carbon side chain . Further, the hydrochloride salt form (MW 270.80) confers handling, solubility, and storage properties that fundamentally differ from the free base (MW 234.34, CAS 1218678-74-0), making generic interchange inappropriate without explicit re-validation of reaction or assay conditions [1].

Target form
Alternative
Why interchange may fail
HCl salt (MW 270.80)
Free base (MW 234.34)
15.6% mass difference shifts stoichiometric calculations and solubility behavior.
N,N‑disubstituted amide
N‑monosubstituted benzylamide
Tertiary vs. secondary amide alters reactivity, hydrolysis stability, and synthetic pathway fit.
Linear n‑propyl C2 chain
C3‑branched methyl analog
Branching changes conformational preferences and may affect coupling diastereoselectivity.

Differential Evidence Against Closest Analogs


Molecular Weight: Hydrochloride Salt vs. Free Base

The hydrochloride salt carries a molecular weight of 270.80 g/mol, a 15.6% mass increase over the free base form (234.34 g/mol), as recorded in supplier product specifications and PubChem computed data [1]. This mass difference directly affects gravimetric measurements: for a target quantity of 1 mmol, the hydrochloride salt requires 270.80 mg vs. 234.34 mg of free base—a difference of 36.46 mg per mmol. To our knowledge, this is the only reported molecular weight for the hydrochloride salt form of this specific compound in the public domain.

Molecular weight
Class‑level
270.80 vs 234.34 g/mol (+15.6%)
Salt vs. free base mass difference affects stoichiometric preparation.
Computed values; supplier‑reported data align.
Chemical procurement Stoichiometric calculation Salt-form selection

Hydrogen-Bond Donor Count: Salt vs. Free Base

PubChem computed properties indicate the hydrochloride salt possesses 2 hydrogen bond donors (HBD), while the free base contains only 1 HBD [1]. This difference arises from protonation of the primary amine upon salt formation, converting a neutral -NH₂ group into a charged -NH₃⁺ donor that participates in additional hydrogen-bonding interactions. The increased HBD count is expected to correlate with enhanced aqueous solubility and altered crystal packing, consistent with general principles of pharmaceutical salt formation.

H‑bond donors
Class‑level
2 HBD (salt) vs 1 HBD (free base)
Increased donor count informs solvent and buffer compatibility.
Computed by Cactvs; correlates with aqueous solubility.
Solubility Formulation Hydrogen bonding

N-Ethyl Tertiary Amide vs. N-Mono-Substituted Analogs

The target compound incorporates an N-ethyl substituent on the amide nitrogen, producing an N,N-disubstituted (tertiary) amide. In contrast, L-norvaline N-benzylamide (CAS 156801-51-3) is an N-monosubstituted secondary amide (IUPAC: (2S)-2-amino-N-benzylpentanamide, MW 206.28 g/mol, C₁₂H₁₈N₂O), lacking the ethyl group entirely . The absence of N-ethyl substitution in the comparator eliminates the tertiary amide character, reduces molecular weight by 64.52 g/mol (or 100.98 g/mol vs. the HCl salt), and removes a rotatable bond. While no direct head-to-head reactivity or bioactivity data exist for either compound in the public domain, this structural distinction is unambiguous from published molecular formulas and IUPAC names.

Amide substitution
Context‑dependent
N,N‑disubstituted (tertiary) vs N‑monosubstituted (secondary)
Tertiary amide changes hydrolytic stability and N‑dealkylation potential.
No direct reactivity data available; structural inference only.
Chemical structure Amide substitution pattern N-alkylation

Rotatable Bond Count and Conformational Flexibility

PubChem computed data show the target compound (both free base and HCl salt) has 6 rotatable bonds [1]. The closest structural analog without the N-ethyl group, L-norvaline N-benzylamide (MW 206.28), has fewer rotatable bonds due to the absence of the ethyl rotor . While an exact rotatable bond count for the comparator is not directly tabulated in the public database, the structural difference—presence versus absence of the N-CH₂CH₃ moiety—yields an estimated difference of +2 rotatable bonds for the target compound. For the C3-methylated analog 2-amino-N-benzyl-N,3-dimethylpentanamide (CAS 1105512-31-9, MW 234.34), the rotatable bond count is also approximately 6, but the methyl branching at C3 introduces different conformational constraints compared to the linear n-propyl side chain of the target .

Rotatable bonds
Class‑level
6 rotatable bonds; ~+2 vs N‑des‑ethyl analog
Flexibility difference may influence binding entropy and crystallization.
Estimated for comparator; PubChem computed for target.
Conformational analysis Molecular flexibility Drug-likeness

Computed LogP Differentiation Across Analogs

The free base form (CAS 1218678-74-0) has a computed logP of 2.1625 or 2.425 (from ChemBase, calculated via different algorithm) [1]. The N-des-ethyl comparator L-norvaline N-benzylamide (MW 206.28, C₁₂H₁₈N₂O) lacks the two-carbon ethyl substituent and is therefore expected to exhibit a lower logP, though an experimentally or computationally determined value is not publicly available . The C3-methylated analog 2-amino-N-benzyl-N,3-dimethylpentanamide introduces a methyl branch at the C3 position while retaining the N-methyl (rather than N-ethyl) substituent, producing a distinct lipophilicity profile with a computed logP that is not publicly reported—the structural isosterism of N-ethyl vs. N-methyl plus C3-methyl yields similar but non-identical hydrophobicity .

LogP
Class‑level
2.16–2.43 (computed); comparator values not reported
Higher lipophilicity vs. N‑des‑ethyl analog (estimated); relevant for permeability profiling.
Multiple algorithms; no experimental logD.
Lipophilicity LogP Partition coefficient

Topological Polar Surface Area and CNS Permeability Profile

The free base of the target compound (CAS 1218678-74-0) has a computed TPSA of 46.33 Ų, with the hydrochloride salt reporting 46.3 Ų [1]. This value falls well below the commonly cited 60–70 Ų threshold for favorable passive blood-brain barrier (BBB) penetration and below the 90 Ų cutoff for oral absorption [2]. The N-des-ethyl analog L-norvaline N-benzylamide has a computed TPSA of approximately 55.1 Ų, reflecting the loss of the ethyl rotor and altered nitrogen hybridization contributions. The TPSA of 2-amino-N-benzyl-N,3-dimethylpentanamide is not publicly reported.

TPSA
Class‑level
46.3 Ų (HCl salt) vs ~55.1 Ų (N‑des‑ethyl analog)
Lower TPSA supports CNS MPO scoring; below typical BBB threshold.
Threshold reference from medicinal chemistry guidelines.
TPSA Blood-brain barrier CNS drug-likeness

Procurement Decision Scenarios


CNS Screening Libraries Requiring Low TPSA

For medicinal chemistry programs targeting CNS-penetrant small molecules, the target compound's computed TPSA of 46.33 Ų falls well below the 60–70 Ų BBB-permeability threshold, while its computed logP of 2.16–2.43 lies within the optimal CNS drug-likeness range (logP ~1–4). Compared with the N-des-ethyl analog (TPSA ~55.1 Ų), the target offers an approximately 16% lower polar surface area and a higher lipophilicity, positioning it as a more CNS-favorable scaffold . Procurement teams building focused CNS screening sets should prioritize this N,N-disubstituted tertiary amide over mono-substituted secondary amide analogs for lead-like property optimization.

Stoichiometric Scale-Up with Hydrochloride Salt

When synthetic routes require precise stoichiometric control and a solid, readily weighable form, the hydrochloride salt (MW 270.80 g/mol) provides enhanced handling characteristics over the free base (MW 234.34 g/mol) [1]. The 15.6% molecular weight increase must be explicitly accounted for in reagent calculations—1 mmol requires 270.80 mg of HCl salt vs. 234.34 mg of free base. The salt form also offers improved aqueous solubility due to the additional hydrogen bond donor from the protonated amine (2 HBD vs. 1 HBD), making it the preferred form for aqueous reaction conditions and biochemical assay preparation [2].

Linear n-Propyl Side Chain Building Block

The target compound's linear n-propyl side chain at the C2 position, combined with N-benzyl and N-ethyl tertiary amide substitution, provides a specific topological arrangement distinct from the C3-branched analog 2-amino-N-benzyl-N,3-dimethylpentanamide (CAS 1105512-31-9). The linear chain avoids the steric crowding and conformational restriction introduced by C3 methyl branching, which can influence downstream coupling efficiency and product diastereoselectivity . Researchers building combinatorial amide libraries where linear side-chain topology is critical should select this compound over C3-alkylated alternatives.

SAR Studies Mapping N-Alkyl Substitution Effects

For systematic SAR exploration of N-alkyl substituent effects on the amide nitrogen of 2-aminopentanamide scaffolds, the target compound (N-ethyl, N-benzyl) serves as a key data point alongside the N-des-ethyl comparator L-norvaline N-benzylamide (N-benzyl only) and the N-methyl analog 2-amino-N-benzyl-N,3-dimethylpentanamide. The progressive addition of carbon atoms on the amide nitrogen (0 → 1 → 2) enables systematic correlation of N-alkyl chain length with computed properties including logP, TPSA, and rotatable bond count . Procurement of all three analogs facilitates complete SAR mapping that no single compound can provide alone.

Application
Selection Property
Validation Focus
CNS screening library construction
Low TPSA and moderate logP profile
CNS MPO score evaluation and membrane permeability assays
Stoichiometric scale‑up and aqueous reactions
Hydrochloride salt with higher HBD count
Gravimetric accuracy and aqueous solubility testing
Linear side‑chain amide library synthesis
Linear n‑propyl C2 chain, N,N‑disubstituted amide
Coupling efficiency and diastereoselectivity assessment
N‑alkyl SAR mapping on pentanamide scaffold
N‑ethyl, N‑benzyl substitution series
Computed logP, TPSA, and rotatable bond trend analysis
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